Product packaging for Salbutamol-d3(Cat. No.:CAS No. 1219798-60-3)

Salbutamol-d3

Cat. No.: B602543
CAS No.: 1219798-60-3
M. Wt: 242.33 g/mol
InChI Key: NDAUXUAQIAJITI-STOMFCJLSA-N
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Description

Historical Trajectory and Evolving Paradigms in Therapeutic Application

The journey to Salbutamol's discovery is rooted in the long history of using sympathomimetic agents to treat respiratory ailments, a practice known for millennia. ersnet.org The early 20th century saw the introduction of non-selective β-agonists like adrenaline and isoproterenol (B85558). ersnet.orgacs.org While effective as bronchodilators, their lack of receptor selectivity led to significant cardiovascular side effects. ersnet.orgacs.org

A pivotal moment in respiratory pharmacology came with the work of Lands and his colleagues, who differentiated β-receptors into β1 (predominantly in the heart) and β2 (predominantly in bronchial smooth muscle). ersnet.org This discovery paved the way for rational drug design aimed at creating selective β2-agonists. acs.org Following this breakthrough, a team at Allen & Hanburys (now part of GlaxoSmithKline) synthesized Salbutamol (B1663637). acs.orgnih.gov It was patented in 1966 and became commercially available in the United Kingdom in 1969, followed by its approval for medical use in the United States in 1982. wikipedia.org

Salbutamol's introduction marked a paradigm shift in asthma management. acs.org As a more tolerable and efficient selective β2-agonist, it rapidly became the most prescribed short-acting β2-agonist (SABA) for providing rapid relief from bronchospasm in asthma and chronic obstructive pulmonary disease (COPD). ersnet.org The development of the pressurized metered-dose inhaler (pMDI) in the 1950s provided an effective vehicle for its targeted delivery to the lungs. researchgate.neteverydayhealth.com

While its primary application remains the relief of acute bronchospasm, the therapeutic use of Salbutamol has expanded over time. wikipedia.orgclinicaltrials.eu It has been employed as a tocolytic agent in obstetrics to relax uterine smooth muscle and delay premature labor, although this role has largely been superseded by other agents like nifedipine. wikipedia.orgauctoresonline.org Another established, non-respiratory application is in the emergency treatment of acute hyperkalemia, where it stimulates potassium uptake into cells, thereby lowering serum potassium levels. wikipedia.orgmdpi.com

The recognition of Salbutamol's short duration of action, which was a limitation for managing nocturnal symptoms, spurred further innovation. ersnet.orgnih.gov This led to the development of long-acting β2-agonists (LABAs), such as salmeterol (B1361061) and formoterol (B127741), in the 1980s for maintenance therapy. ersnet.org

Table 1: Key Milestones in the Development and Application of Salbutamol An interactive data table summarizing the historical timeline of Salbutamol's development.

Year Milestone Significance Citation(s)
1940 Discovery of Isoproterenol A more effective, though still non-selective, bronchodilator than adrenaline. wikipedia.org
1956 Introduction of the first pressurized metered-dose inhaler (pMDI) Provided a convenient and effective delivery system for inhaled medications. wikipedia.org
1960s Differentiation of β1 and β2 receptors Directed research towards developing receptor-selective drugs to minimize cardiac side effects. ersnet.org
1966 Salbutamol patented in Britain Marked the successful synthesis of a selective β2-agonist. wikipedia.org
1969 Salbutamol commercially available in the UK Revolutionized asthma treatment with a more tolerable and efficient reliever medication. acs.orgwikipedia.org
1980s Development of Long-Acting β2-Agonists (LABAs) Addressed the limitation of Salbutamol's short duration of action for maintenance therapy. ersnet.org

| 1982 | Salbutamol approved for medical use in the US | Expanded access to the drug, where it is known as albuterol. | wikipedia.org |

Contemporary Academic Significance and Unaddressed Research Inquiries

In the current biomedical landscape, Salbutamol remains a vital tool for acute symptom relief in respiratory diseases and is recognized by the World Health Organization as an essential medicine. nih.govwikipedia.org However, its role is evolving. A significant paradigm shift in asthma management involves moving away from SABA monotherapy. researchgate.net This is driven by the understanding that Salbutamol treats the symptom of bronchoconstriction but does not address the underlying chronic inflammation characteristic of asthma. clinicaltrials.eumdpi.com Consequently, current research heavily focuses on combination therapies, particularly with inhaled corticosteroids (ICS), to provide both symptomatic relief and anti-inflammatory action. mdpi.commdpi.com

Beyond its established uses, Salbutamol is the subject of considerable academic inquiry for novel therapeutic applications. These "off-target" effects are opening new avenues of research. Studies have shown that Salbutamol can increase lean body mass and may have potential as a treatment for muscle wasting conditions. wikipedia.orgnih.gov This has led to investigations into its effects on muscle protein synthesis and breakdown. nih.gov

Further areas of contemporary research include:

Rare Diseases: Salbutamol is being tested for its potential to modulate the splicing of the SMN2 gene in spinal muscular atrophy (SMA) and as an adjuvant therapy in Pompe disease. wikipedia.orgclinicaltrials.eu

Neurological Conditions: Early studies have suggested a role for Salbutamol in reducing symptoms of myasthenia gravis in certain patient populations. wikipedia.org

Inflammation and Nociception: Research is exploring the anti-inflammatory and pain-relieving effects of Salbutamol, which may be linked to antioxidant mechanisms and are independent of its bronchodilator action. nih.gov

Drug Delivery: Ongoing research aims to improve delivery methods through novel inhaler designs to enhance the efficiency of drug deposition in the lungs. clinicaltrials.euconsensus.app

Despite decades of clinical use and research, several questions about Salbutamol remain unaddressed:

Cardiac β2-Receptors: While β2-receptors are predominant in the lungs, they also constitute 10% to 50% of the total beta-adrenoceptors in the human heart. Their precise physiological function remains to be fully established. drugbank.com

Role of the (S)-isomer: Salbutamol is administered as a racemic mixture of (R)- and (S)-isomers. drugbank.com The (R)-isomer is responsible for the therapeutic effect, but the clinical significance and potential adverse effects of the (S)-isomer are still a subject of debate. nih.gov

Mechanisms in Muscle Remodeling: The exact molecular pathways through which Salbutamol influences muscle protein turnover and produces a net anabolic effect are not fully elucidated and are an active area of investigation. nih.gov

Table 2: Established vs. Investigational Therapeutic Applications of Salbutamol An interactive data table comparing the primary and emerging research applications of Salbutamol.

Application Area Specific Indication Status Research Focus Citation(s)
Respiratory Asthma, COPD (Bronchospasm Relief) Established Combination therapies (e.g., with ICS), improved delivery devices. wikipedia.orgmdpi.com
Obstetrics Tocolysis (delaying premature labor) Established (Largely Replaced) N/A wikipedia.orgauctoresonline.org
Metabolic Acute Hyperkalemia Established N/A wikipedia.orgmdpi.com
Musculoskeletal Muscle Wasting / Atrophy Investigational Effects on protein synthesis and breakdown, increasing lean body mass. wikipedia.orgnih.gov
Rare Genetic Diseases Spinal Muscular Atrophy (SMA), Pompe Disease Investigational Modulation of gene splicing (SMA), adjuvant therapy (Pompe). wikipedia.orgclinicaltrials.eu
Neuromuscular Myasthenia Gravis Investigational Symptom reduction in specific patient populations. wikipedia.org

| Inflammation | Anti-inflammatory / Antinociceptive Effects | Investigational | Exploring antioxidant mechanisms and potential clinical relevance beyond asthma. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B602543 Salbutamol-d3 CAS No. 1219798-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219798-60-3

Molecular Formula

C13H21NO3

Molecular Weight

242.33 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-deuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i8D2,12D

InChI Key

NDAUXUAQIAJITI-STOMFCJLSA-N

Appearance

White solid

melting_point

157-158°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

18559-94-9 (unlabelled)

Synonyms

(±)-Albuterol-d3 (3-hydroxymethyl-d2;  α-d1)

tag

Salbutamol

Origin of Product

United States

Molecular and Stereochemical Foundations

Nomenclature and Stereoisomerism in Pharmacological Context

The approved drug Salbutamol (B1663637) is typically marketed and administered as a racemic mixture, containing equal proportions of both the (R)- and (S)-enantiomers. wikipedia.orgguidetopharmacology.orgguidetopharmacology.org The international nonproprietary name (INN) is Salbutamol, while the United States Adopted Name (USAN) is Albuterol. wikipedia.org It is often formulated as the sulfate (B86663) salt. wikipedia.orgguidetopharmacology.org

Racemic salbutamol consists of a 1:1 mixture of its two enantiomers, (R)-salbutamol and (S)-salbutamol. wikipedia.orgnih.govwada-ama.org These enantiomers are non-superimposable mirror images of each other. nih.govwada-ama.org The pharmacological activity of racemic salbutamol is primarily attributed to the (R)-enantiomer. wikipedia.orgersnet.orgatsjournals.org The (S)-enantiomer has historically been considered pharmacologically inactive at the beta-2 receptor, although some studies have suggested potential adverse effects or a weak bronchoprotective effect. ersnet.orgatsjournals.orgnih.govnih.gov

Levosalbutamol, also known as levalbuterol, is the single (R)-enantiomer of salbutamol. drugbank.comwikidoc.orgguidetopharmacology.org The development of levosalbutamol was based on the understanding that the bronchodilating activity of salbutamol resides almost exclusively in the (R)-enantiomer. drugbank.comnih.govresearchgate.net The rationale for using an enantiomerically pure formulation like levosalbutamol stems from the significantly higher affinity of the (R)-isomer for the beta-2 receptor compared to the (S)-isomer. drugbank.comamazonaws.com Studies have shown the (R)-isomer to have a substantially greater binding affinity for the β2-adrenergic receptor than the (S)-isomer. drugbank.comamazonaws.com While the (S)-enantiomer was long considered inactive, concerns about potential adverse effects or counteracting actions of the (S)-isomer in the racemic mixture have contributed to the interest in enantiopure levosalbutamol. nih.goversnet.orgatsjournals.org

Structure-Activity Relationships (SAR) and Receptor Selectivity

The pharmacological activity and receptor selectivity of salbutamol are directly related to its chemical structure, which is based on a substituted phenethylamine (B48288) or arylethanolamine core. wikipedia.orgfirsthope.co.inslideshare.netpharmacyfreak.com Key structural features contribute to its selective agonism at β2-adrenoceptors. wikipedia.orgfirsthope.co.insigmaaldrich.com

The aromatic ring of salbutamol, a substituted phenyl group, is fundamental to its structure and interaction with adrenergic receptors. firsthope.co.in Salbutamol differs from catecholamines like norepinephrine (B1679862) by having a hydroxymethyl group at the meta position and a hydroxyl group at the para position of the phenyl ring, instead of the catechol moiety (two hydroxyl groups at the 3' and 4' positions). wikipedia.orgfirsthope.co.innih.govresearchgate.net These hydroxyl groups on the phenyl ring are crucial for forming hydrogen bonds with amino acid residues in the β2-receptor binding site, which is essential for receptor binding and activation. firsthope.co.inpharmacyfreak.com The presence of the hydroxymethyl group in the meta position, replacing a phenolic hydroxyl found in catecholamines, contributes to salbutamol's selectivity for β2 receptors. nih.govresearchgate.netmlsu.ac.in

The ethanolamine (B43304) side chain of salbutamol contains a hydroxyl group attached to the β-carbon (the carbon adjacent to the nitrogen). firsthope.co.ingpatindia.com This β-hydroxyl group is critical for binding to the receptor and is a key determinant of agonistic potency. firsthope.co.inpharmacyfreak.comgpatindia.com The stereochemical configuration at this chiral center is paramount for maximal direct activity. guidetopharmacology.orgmlsu.ac.ingpatindia.com The (R)-configuration of the β-hydroxyl group is associated with significantly higher affinity and agonistic activity at the β2-adrenoceptor compared to the (S)-configuration. drugbank.comamazonaws.comgpatindia.com

A significant structural feature contributing to salbutamol's selectivity for β2-adrenoceptors is the bulky tertiary butyl group attached to the nitrogen atom. drugbank.comwikipedia.orgfirsthope.co.insigmaaldrich.comcenmed.comscribd.comwikipedia.org The size and nature of the substituent on the nitrogen atom play a crucial role in determining α- or β-receptor selectivity. wikipedia.orgslideshare.netgpatindia.com Larger substituents on the nitrogen, such as the tertiary butyl group in salbutamol, increase selectivity for β-receptors. wikipedia.orgslideshare.netgpatindia.com Specifically, the bulky tertiary butyl group enhances selectivity for the β2 subtype by differentiating between β1 and β2 receptors, favoring binding to the β2 receptor. wikipedia.orgfirsthope.co.inscribd.comwikipedia.org

Here is a table summarizing the key structural features and their roles in the SAR of Salbutamol:

Structural FeatureLocationRole in SAR
Aromatic Ring (Phenyl)Core structureProvides framework for functional groups interacting with the receptor. firsthope.co.in
Hydroxyl GroupsMeta and Para positions on the phenyl ringEssential for receptor binding and activation through hydrogen bonding; mimic catechol structure. firsthope.co.inpharmacyfreak.com
Hydroxymethyl GroupMeta position on the phenyl ringContributes to β2 selectivity compared to catecholamines. nih.govresearchgate.netmlsu.ac.in
β-Hydroxyl GroupEthanolamine side chain (on the β-carbon)Critical for receptor binding and agonistic potency; stereochemistry is crucial (R-configuration). firsthope.co.inpharmacyfreak.comgpatindia.com
Tertiary Butyl GroupAttached to the nitrogen atomEnhances selectivity for β2-adrenoceptors due to its bulkiness. drugbank.comwikipedia.orgfirsthope.co.inscribd.comwikipedia.org

Molecular and Cellular Mechanisms of Action

β2-Adrenergic Receptor Agonism and Signal Transduction

Salbutamol (B1663637) acts as a selective agonist at beta-2 adrenergic receptors, meaning it binds to and activates these receptors. drugbank.comnih.govwikipedia.orglitfl.comwikidoc.org Beta-2 adrenoceptors are the predominant adrenergic receptors found in bronchial smooth muscle. drugbank.comwikipedia.org The binding of salbutamol to these receptors initiates a signal transduction cascade mediated by G proteins. patsnap.commdpi.com

Salbutamol binds reversibly to beta-2 adrenergic receptors. nih.govresearchgate.net While salbutamol has a preferential effect on beta-2 adrenergic receptors compared to beta-1 receptors, its selectivity is not absolute. drugbank.com Compared to some other beta-agonists like salmeterol (B1361061) and formoterol (B127741), salbutamol has a relatively lower affinity for the beta-2 adrenoceptor. atsjournals.org Studies have characterized the binding affinities of various beta-2 adrenergic receptor agonists, showing a range of pKi values. biorxiv.org The binding of agonists like salbutamol to the beta-2 adrenergic receptor involves interactions with specific amino acid residues within the binding pocket, including Asp 113 and Ser 204/207. atsjournals.orgresearchgate.net Structural comparisons suggest that the decreased binding affinity and efficacy of salbutamol compared to full agonists like isoprenaline may be due to weaker hydrogen bonding and attenuated hydrophobic interactions in the orthosteric binding pocket. oup.comnih.gov

Note: The specific pKi value for salbutamol was not explicitly provided in the cited text biorxiv.org, but it was stated to have relatively low affinity compared to high-affinity agonists like salmeterol and formoterol atsjournals.org. The table includes data for other agonists mentioned in the source for context.

Upon binding to the beta-2 adrenergic receptor, salbutamol activates the associated Gs protein. patsnap.com The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which is embedded in the cell membrane. drugbank.comnih.govpatsnap.comlitfl.commims.comresearchgate.net Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger within the cell. drugbank.comnih.govwikipedia.orgpatsnap.comlitfl.commims.comresearchgate.netic.ac.ukmdpi.com This leads to an increase in the intracellular concentration of cAMP. drugbank.comnih.govpatsnap.comlitfl.commdpi.commims.commdpi.comnps.org.aunih.gov

The elevated levels of intracellular cAMP activate protein kinase A (PKA), a cAMP-dependent enzyme. drugbank.comnih.govpatsnap.comatsjournals.orgmims.comic.ac.ukmdpi.comnih.govmims.com PKA then phosphorylates various target proteins within the cell. drugbank.compatsnap.comic.ac.ukmdpi.com This phosphorylation cascade leads to a reduction in intracellular ionic calcium concentrations. drugbank.compatsnap.comatsjournals.orgmims.commims.com Lowering intracellular calcium levels is a key mechanism contributing to smooth muscle relaxation. drugbank.comwikipedia.orgpatsnap.comic.ac.uk PKA activation also inhibits the phosphorylation of myosin, a protein essential for muscle contraction. drugbank.commims.commims.com Furthermore, cAMP/PKA can influence calcium sensitivity and modulate the activity of ion channels, such as calcium-activated potassium channels (BKCa) and voltage-dependent potassium channels (KV), which also contribute to smooth muscle relaxation. ic.ac.ukmdpi.comimrpress.com

Cellular Effects on Airway Smooth Muscle Relaxation

The primary therapeutic effect of salbutamol is the relaxation of airway smooth muscle, leading to bronchodilation. drugbank.comnih.govwikipedia.orgpatsnap.comlitfl.comwikidoc.org This relaxation is a direct consequence of the molecular events triggered by beta-2 adrenergic receptor activation. drugbank.comnih.govlitfl.comwikidoc.orgmdpi.commims.comnps.org.auslideshare.net The increase in intracellular cAMP and the subsequent activation of PKA lead to decreased intracellular calcium levels and inhibition of myosin phosphorylation, which are critical steps in preventing smooth muscle contraction and promoting relaxation. drugbank.compatsnap.comatsjournals.orgmims.comic.ac.ukmims.com Salbutamol acts as a functional antagonist to relax the airway smooth muscle regardless of the spasmogen involved. drugbank.comic.ac.uk

Inhibition of Inflammatory Mediator Release from Airway Cells (e.g., Mast Cells, Eosinophils, Basophils)

In addition to its effects on smooth muscle, salbutamol also inhibits the release of inflammatory mediators from various airway cells, including mast cells, eosinophils, and basophils. nih.govwikipedia.orgpatsnap.comlitfl.comatsjournals.orgic.ac.ukresearchgate.netscirp.orgnih.govatsjournals.org Increased intracellular cAMP concentrations are associated with the inhibition of mediator release from mast cells in the airway. drugbank.comlitfl.comic.ac.uk Studies have shown that salbutamol can significantly attenuate the release of mediators like histamine (B1213489) and tryptase from mast cells. researchgate.net Beta-2 adrenergic receptors are present on the surface of inflammatory cells, and their activation by salbutamol can attenuate inflammation. scirp.org Salbutamol has also been shown to decrease apoptosis and prolong the survival of human eosinophils via the beta-2 receptor-adenylyl cyclase-cAMP-PKA pathway. nih.gov

Investigational Aspects of Receptor Desensitization and Downregulation

Prolonged exposure to beta-2 adrenergic receptor agonists like salbutamol can lead to receptor desensitization and downregulation. mdpi.comatsjournals.orgmedrxiv.orgnih.goversnet.org Desensitization refers to a reduced response to the agonist over time, while downregulation involves a decrease in the number of receptors on the cell surface. mdpi.comnih.gov Mechanisms contributing to beta-2 adrenoceptor desensitization include phosphorylation of the receptor by PKA and G protein-coupled receptor kinases (GRKs), leading to uncoupling from the Gs protein and binding of beta-arrestin. mdpi.comatsjournals.org Receptor internalization (sequestration) and a net loss of cellular receptors (downregulation) through decreased receptor production and increased degradation can also occur after prolonged agonist exposure. mdpi.comatsjournals.org The extent of desensitization can vary depending on the cell type and the degree and duration of agonist exposure. atsjournals.orgnih.gov Some studies suggest that receptor downregulation may not be the primary mechanism for functional desensitization in certain cells like mast cells, with other factors like receptor uncoupling and sequestration playing a more significant role. nih.gov Differences in receptor polymorphisms may also influence the degree of desensitization. atsjournals.org

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetics (PK)

The study of salbutamol's pharmacokinetics involves understanding its journey through the body, from absorption and distribution to metabolism and excretion. Research has delineated these processes, revealing how the route of administration and the drug's chiral nature influence its disposition.

Absorption Profiles Across Research Administration Routes

Salbutamol's absorption is rapid but varies significantly depending on the route of administration, which in turn affects the onset and systemic exposure of the drug. litfl.com

Inhaled Administration: Following inhalation, salbutamol (B1663637) acts locally on the bronchial smooth muscle, and systemic levels are initially low or undetectable. drugbank.commdpi.com Any systemic absorption that occurs is rapid, with peak plasma concentrations (Cmax) occurring within minutes. nih.gov One study noted a Tmax of approximately 0.22 hours (about 13 minutes). nih.gov This rapid absorption is from the portion of the drug deposited in the lungs. researchgate.net However, a significant portion of an inhaled dose is often swallowed and absorbed through the gastrointestinal tract, leading to a later peak in plasma concentration, typically after 2 to 3 hours. drugbank.comnih.gov The bioavailability of the active (R)-enantiomer from inhaled administration has been reported to be around 24%. nih.gov

Oral Administration: When taken orally, salbutamol is well-absorbed from the gastrointestinal tract. litfl.commdpi.com However, it undergoes extensive first-pass metabolism, primarily in the gut wall and liver, which significantly reduces its systemic bioavailability to about 50%. litfl.commdpi.comnih.gov Peak plasma concentrations are typically reached within 2 to 3 hours. mdpi.comnih.gov

Intravenous Administration: Intravenous (IV) administration bypasses absorption barriers and first-pass metabolism, resulting in 100% bioavailability. This route provides the most direct and predictable systemic exposure. nih.gov

Pharmacokinetic Parameters of Salbutamol by Administration Route

ParameterInhaled AdministrationOral Administration
Tmax (Time to Peak Concentration) ~0.22 hours nih.gov1.8 - 3 hours nih.govnih.gov
Cmax (Peak Plasma Concentration) 3.4 ± 1.1 µg/L nih.gov3.9 ± 1.4 µg/L nih.gov
Systemic Bioavailability ~20-24% (from lungs) nih.gov~50% mdpi.comnih.gov

Distribution Volume and Plasma Protein Binding Characteristics

Once absorbed into the systemic circulation, salbutamol distributes throughout the body. Research indicates it has a large apparent volume of distribution (Vd), recorded as 156 ± 38 L following intravenous administration, suggesting distribution into tissues. nih.govnih.gov Salbutamol is only weakly bound to plasma proteins, with binding reported to be approximately 7-10%. youtube.comtaylorandfrancis.com This low level of protein binding means that a large fraction of the drug in circulation is free and available to interact with receptors and undergo metabolism and elimination.

Biotransformation Pathways and Metabolite Formation

Salbutamol is extensively metabolized, primarily in the liver and the intestinal wall. nih.govyoutube.com It is not metabolized in the lung. litfl.comdrugbank.com The biotransformation process is stereoselective and involves several key pathways.

The main metabolic pathway for salbutamol is conjugation, specifically sulfation. litfl.comnih.gov The enzyme sulfotransferase, particularly the SULT1A3 isoform which is abundant in the small intestine and liver, catalyzes the transfer of a sulfonate group to salbutamol, forming the inactive metabolite salbutamol 4'-O-sulfate. nih.govpreprints.orgnih.gov This sulfated conjugate is the principal metabolite found in urine. nih.govnih.gov After oral administration, this first-pass metabolism is substantial, with 48.2% of the dose excreted in urine as the sulfate (B86663) conjugate. nih.govwada-ama.org

While sulfation is the dominant pathway, minor metabolism via glucuronidation can also occur. drugbank.com However, glucuronide metabolites are generally found in very small amounts (up to 3%) after oral administration in humans and are often undetectable after inhalation. preprints.orgmdpi.com

Salbutamol is administered as a racemic mixture of two enantiomers: (R)-salbutamol and (S)-salbutamol. nih.gov The pharmacological activity resides almost exclusively with the (R)-enantiomer. nih.gov Research has consistently shown that the metabolism of salbutamol is enantioselective, meaning the two isomers are processed differently by the body. ersnet.org

The biotransformation via sulfation is a stereoselective process that favors the active (R)-enantiomer. preprints.org The SULT1A3 enzyme metabolizes (R)-salbutamol at a much faster rate than (S)-salbutamol. preprints.org This leads to a more rapid clearance and shorter half-life for (R)-salbutamol compared to (S)-salbutamol. nih.gov Consequently, after administration of the racemate, plasma concentrations of the less active (S)-enantiomer are typically higher and persist for longer. nih.govresearchgate.net This differential metabolism is particularly pronounced after oral administration due to extensive first-pass sulfation in the gut wall and liver. nih.goversnet.org Studies have found no evidence of enantioselective metabolism occurring within the lungs themselves. nih.govnih.gov

Chemical Synthesis and Stereoselective Methodologies

Academic Approaches to Salbutamol (B1663637) Chemical Synthesis

The synthesis of Salbutamol has been approached through various routes in academic and industrial research, often starting from readily available phenolic precursors. A common strategy involves the construction of the amino alcohol side chain on a protected phenol (B47542) ring.

One of the foundational syntheses, developed by Collin et al., starts with a precursor like 4-hydroxyacetophenone. nih.gov A general and illustrative pathway often involves the following key transformations:

Protection of the Phenolic Group: The hydroxyl group on the aromatic ring is typically protected, for instance, as a benzyl (B1604629) ether, to prevent it from interfering with subsequent reactions. ic.ac.uk

Introduction of the Side Chain: A common method involves the bromination of the acetyl group to form an α-bromo ketone.

Amination: The α-bromo ketone is then reacted with N-benzyl-tert-butylamine to introduce the required amino group via nucleophilic substitution. youtube.com

Reduction and Deprotection: The ketone is reduced to a secondary alcohol, and the ester group (if present) is reduced to a primary alcohol, often using a powerful reducing agent like lithium aluminum hydride. youtube.com The final step involves the removal of the protecting groups, such as hydrogenolysis to cleave the benzyl ether, yielding Salbutamol. youtube.com

An alternative approach avoids the use of high-risk bromination reagents by starting with 4-hydroxy-3-hydroxymethyl acetophenone. google.com This route involves protection of the diol functionality as an acetonide, followed by oxidation, reductive amination, and finally deprotection with hydrochloric acid to yield Salbutamol hydrochloride. google.com

The following table summarizes a generalized synthetic sequence starting from an aromatic ketone.

StepReactionReagents & ConditionsPurpose
1ProtectionBenzyl bromide, K₂CO₃Protects the phenolic -OH group.
2BrominationBr₂ in acetic acidForms an α-bromo ketone intermediate.
3AminationN-benzyl-tert-butylamineIntroduces the tert-butylamino group.
4ReductionLithium Aluminum Hydride (LiAlH₄)Reduces the ketone to a secondary alcohol.
5DeprotectionCatalytic Hydrogenation (H₂, Pd/C)Removes the benzyl protecting group to yield Salbutamol. youtube.com

Strategies for Stereoselective Synthesis and Enantiomeric Purity Control

Given that the pharmacological activity of Salbutamol resides almost exclusively in the (R)-enantiomer, significant effort has been dedicated to developing stereoselective syntheses. ic.ac.uk The primary strategies employed are the resolution of racemic mixtures and, more efficiently, asymmetric synthesis.

Resolution of Racemic Salbutamol An early and straightforward approach to obtaining pure (R)-Salbutamol is the resolution of a racemic mixture. ic.ac.uk This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Naproxen Resolution: A racemic intermediate of Salbutamol can be resolved using the chiral acid (+)-Naproxen to form diastereomeric salts, which are then separated. ic.ac.uk

Tartaric Acid Derivatives: Chiral acids such as (+)-di-O-benzoyl-tartaric acid (DBTA) or (+)-di-O-toluoyl-tartaric acid have been effectively used to resolve protected Salbutamol precursors. ic.ac.ukresearchgate.net

While effective, resolution methods are inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.

Asymmetric Synthesis Asymmetric synthesis aims to directly create the desired enantiomer in excess, offering a more efficient and atom-economical alternative to resolution. Several distinct methodologies have been developed.

Asymmetric Reduction of Prochiral Ketones: This is one of the most successful strategies, involving the enantioselective reduction of a prochiral ketone precursor (an α-amino ketone or a protected version). ic.ac.uk

Oxazaborolidine Catalysts (Corey-Itsuno Reduction): Chiral oxazaborolidine catalysts, developed by Corey and others, are used to catalyze the reduction of the ketone with a borohydride (B1222165) source. ic.ac.ukic.ac.uk This method can achieve high conversion (>99%) and excellent enantiomeric excess (ee) of 93-95%. ic.ac.ukic.ac.uk

Transition Metal Catalysis: Asymmetric hydrogenation using transition metal complexes is another powerful technique. A process using a rhodium catalyst with a chiral bidentate phosphine (B1218219) ligand, such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine (MCCPM), has been developed for the industrial-scale synthesis of (R)-Salbutamol from its ketone precursor, salbutamone. google.com

Chiral Auxiliaries and Reagents:

From (R)-Cyanohydrins: A stereoselective synthesis starting from O-protected (R)-cyanohydrins has been described. This route involves a Ritter reaction to introduce the N-tert-butyl group, followed by hydrogenation and deprotection to afford (R)-Salbutamol acetals. acs.org

Chiral Acyl Anion Equivalents: An enantioselective synthesis of (R)-Salbutamol has been achieved using the chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. This reagent adds to an aromatic aldehyde with high stereocontrol, and subsequent transformations lead to the target molecule with high enantiomeric excess. acs.orgnih.gov

Dynamic Kinetic Resolution (DKR): This advanced strategy combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. A DKR protocol using a ruthenium catalyst for racemization and a lipase (B570770) for enantioselective acylation has been successfully applied to the synthesis of (S)-Salbutamol. diva-portal.org

The table below compares several stereoselective methods for producing (R)-Salbutamol.

MethodKey Reagent/CatalystPrecursorAchieved Enantiomeric Excess (ee) / YieldReference
Asymmetric ReductionOxazaborolidine (Corey catalyst)α-ketoimine93-95% ee ic.ac.ukic.ac.uk
Asymmetric HydrogenationRhodium / Chiral Phosphine Ligand (MCCPM)SalbutamoneGood yield and optical purity google.com
Asymmetric EpoxidationChiral camphyl β-diketone iron complex3-acetoxymethyl-4-acetyloxystyreneGood enantioselectivity, 68% overall yield researchgate.netsioc-journal.cn
Chiral Acyl Anion Equivalent(1R,3R)-1,3-dithiane 1,3-dioxideAromatic aldehydeHigh enantiomeric excess acs.orgnih.gov
Synthesis from Chiral PoolO-protected (R)-cyanohydrinO-protected (R)-cyanohydrin>98% ee for intermediate acs.org

Advanced Bioanalytical and Detection Methodologies in Research

Chromatographic Techniques for Quantitative Determination

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate salbutamol (B1663637) from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the routine analysis and quantitative determination of salbutamol in pharmaceutical dosage forms. sciensage.infosapub.org Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.netauctoresonline.org Various HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure their suitability for intended applications, including quality control and stability studies. sapub.orgeijppr.comsciensage.info

These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sciensage.inforesearchgate.netsciensage.info Detection is commonly performed using a UV detector at a specific wavelength, often around 210 nm, 225 nm, or 276 nm, where salbutamol exhibits significant absorbance. sapub.orgsciensage.infoinnovareacademics.in The retention time for salbutamol in these systems is generally short, allowing for rapid analysis. researchgate.net

The validation of these HPLC methods involves assessing several key parameters to demonstrate their reliability. sciensage.info Linearity is established over a specific concentration range, with correlation coefficients (r²) typically approaching 0.999, indicating a strong linear relationship between concentration and detector response. researchgate.netsciensage.info Precision, which reflects the closeness of repeated measurements, is evaluated through repeatability and intermediate precision, with relative standard deviation (%RSD) values generally below 2%. researchgate.neteijppr.com Accuracy, representing the closeness of the measured value to the true value, is often determined by recovery studies, with recovery rates typically falling within the 90-110% range. sapub.orgeijppr.com The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. eijppr.com

Here is an interactive data table summarizing typical parameters for HPLC methods used in salbutamol analysis:

ParameterTypical Value/RangeReference
Column C18, Shodex NH2P-50 4D sapub.orgresearchgate.netsciensage.info
Mobile Phase Acetonitrile:Water, Buffer:Acetonitrile sapub.orgresearchgate.net
Flow Rate 1.0 mL/min researchgate.netsciensage.info
Detection Wavelength 210 nm, 225 nm, 230 nm, 276 nm sapub.orgresearchgate.netsciensage.infoinnovareacademics.in
Linearity (r²) ≥ 0.999 researchgate.netsciensage.info
Precision (%RSD) < 2% researchgate.neteijppr.com
Accuracy (% Recovery) 90-110% sapub.orgeijppr.com
Retention Time ~2.1 - 16 minutes researchgate.netrdd.edu.iq

For the more complex analysis of salbutamol's enantiomers (R- and S-salbutamol) and its primary metabolite, salbutamol-4'-O-sulfate, in biological matrices like plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

Chiral stationary phases are essential for the separation of salbutamol enantiomers. nih.govnih.gov Teicoplanin-based chiral columns are frequently used for this purpose, enabling the baseline separation of R- and S-salbutamol. nih.govresearchgate.netx-mol.net The mobile phase often consists of an organic solvent like methanol or acetonitrile with an ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer. researchgate.netx-mol.net

Detection by tandem mass spectrometry is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.netnih.gov For salbutamol, a common transition monitored is m/z 240.2 → 148.1. nih.gov This high selectivity allows for very low limits of quantitation (LOQ), often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range, which is necessary for pharmacokinetic studies. nih.govnih.govnih.gov

LC-MS/MS methods for enantiomeric analysis are rigorously validated for parameters such as specificity, matrix effect, recovery, sensitivity, linearity, accuracy, and precision. nih.govnih.gov These validated methods have been successfully applied to clinical pharmacokinetic studies to investigate the stereoselective metabolism and disposition of salbutamol. nih.gov For instance, studies have shown that the R(-)-enantiomer undergoes a higher rate of sulfation. dshs-koeln.de

Below is an interactive data table summarizing typical parameters for LC-MS/MS methods for the analysis of salbutamol enantiomers and metabolites:

ParameterTypical Value/ConditionReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Biological Matrix Plasma, Urine nih.govnih.govnih.gov
Chiral Stationary Phase Teicoplanin-based, Astec Chirobiotic T nih.govnih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.gov
Lower Limit of Quantitation (LLOQ) 5 pg/mL - 5 ng/mL (Plasma), 0.1 - 1 ng/mL (Urine) nih.govnih.gov
Precision (%CV) < 11% nih.gov
Accuracy (Bias) < +/- 10% nih.gov

Spectroscopic Techniques (UV, FTIR) for Analytical Characterization

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, are valuable tools for the qualitative and initial quantitative characterization of salbutamol. ijpsjournal.comzenodo.org

UV-Vis spectroscopy is often used for the preliminary identification and quantification of salbutamol in pharmaceutical preparations. ijpsjournal.comijpsjournal.com The principle is based on Beer's law, which relates the absorbance of a substance to its concentration. ijpsjournal.com Salbutamol exhibits a characteristic UV absorption spectrum, and a specific wavelength, such as 276 nm, is often chosen for quantitative analysis. innovareacademics.innih.gov

FTIR spectroscopy provides information about the functional groups present in a molecule, making it a powerful tool for structural elucidation and identification. ijpsjournal.comijpsjournal.com The FTIR spectrum of salbutamol shows characteristic absorption bands corresponding to its various functional groups, such as hydroxyl (-OH), amine (-NH), and aromatic rings. innovareacademics.in By comparing the FTIR spectrum of a sample to that of a reference standard, the identity of salbutamol can be confirmed. innovareacademics.in FTIR is also used in compatibility studies to investigate potential interactions between salbutamol and excipients in a formulation. innovareacademics.in

Method Validation in Biological Matrices and Drug Formulations

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of results, whether for drug formulations or biological samples. eijppr.comsciensage.info This process is conducted in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). sapub.orgeijppr.comsciensage.info

For drug formulations, method validation ensures that the analytical procedure is suitable for its intended purpose, which is typically to quantify the active pharmaceutical ingredient (API) and any impurities. eijppr.comsciensage.info Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. eijppr.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netsciensage.info

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.neteijppr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.neteijppr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

In the context of bioanalytical method validation for determining salbutamol in biological matrices like plasma and urine, additional parameters are considered: nih.govnih.gov

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. nih.gov

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability and short-term temperature stability. nih.gov

The successful validation of these methods ensures that they are robust, specific, sensitive, and can be reliably used for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products. nih.gov

Drug Interaction Research and Polytherapy Considerations

Pharmacodynamic Interactions with Co-administered Agents

Pharmacodynamic interactions arise when co-administered drugs influence each other's effects at the receptor level or through interrelated physiological systems nih.gov.

Beta-Adrenergic Receptor Blocking Agents

Beta-adrenergic receptor blocking agents, commonly referred to as beta-blockers, can antagonize the effects of salbutamol (B1663637). This interaction is a classic example of pharmacodynamic antagonism, where drugs compete for the same receptor sites nih.govleeds.ac.uk. Non-selective beta-blockers, which block both beta-1 and beta-2 receptors, are particularly noted for their ability to inhibit the bronchodilatory effects of salbutamol leeds.ac.ukwww.nhs.uk. Concurrent use is generally not recommended as it may lead to bronchospasm in sensitive individuals mims.comnih.govwww.nhs.ukhres.ca. The decision to use both medications concurrently requires careful consideration by a healthcare professional, weighing the potential benefits against the risks www.nhs.uk.

Corticosteroids: Impact on Metabolic and Cardiovascular Parameters

Corticosteroids are frequently co-administered with salbutamol in the management of asthma mdpi.com. While this combination is a common therapeutic strategy, aimed at addressing both bronchodilation and airway inflammation, it can potentiate certain metabolic and cardiovascular effects of salbutamol mdpi.comiscpcardio.org. Concomitant use of corticosteroids with high doses of salbutamol may increase the risk of hypokalemia (low serum potassium levels) mims.compediatriconcall.com. Studies have also indicated that co-administration, particularly with oral corticosteroids like prednisone, can potentiate acute biochemical effects, including increases in plasma glucose mdpi.com.

Xanthines (e.g., Theophylline): Synergism and Hypokalemia Risk

Xanthine derivatives, such as theophylline (B1681296), are another class of bronchodilators that may be used in respiratory disease management mdpi.com. When co-administered with salbutamol, a synergistic bronchodilatory effect might be expected due to their different mechanisms of action mdpi.com. However, this combination is associated with an increased risk of adverse effects, notably the potentiation of salbutamol-induced hypokalemia mims.commdpi.compediatriconcall.com. Co-administration of theophylline and salbutamol has also been reported to enhance heart rate and supraventricular extrasystoles mdpi.com.

Diuretics and Electrolyte Disturbances

Diuretics, particularly non-potassium-sparing diuretics like loop and thiazide diuretics (e.g., furosemide), can interact with salbutamol, increasing the risk of hypokalemia mims.comnih.govwww.nhs.ukpediatriconcall.com. This interaction may also lead to electrocardiographic (ECG) changes mdpi.comnih.govhres.ca. The risk of hypokalemia is particularly relevant when salbutamol is used at high doses or in elderly patients mdpi.comnih.gov. Careful monitoring of serum potassium levels is recommended when these medications are used together nih.gov.

Pharmacokinetic Interactions Involving Metabolic Enzymes (e.g., CYP P450, Sulfotransferases)

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug nih.gov. Salbutamol undergoes metabolism primarily through conjugation to an inactive sulfate (B86663) conjugate, a process involving sulfotransferase enzymes mims.comnih.gov. While sulfate conjugation is the main metabolic pathway, the cytochrome P450 (CYP) enzyme system has also been recognized as playing a role in the hepatic metabolism of salbutamol, particularly with oral administration mdpi.comnih.govresearchgate.net.

Research into CYP-mediated interactions with salbutamol is ongoing. Studies utilizing in silico approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are being used to investigate the potential for interactions with drugs that inhibit or induce CYP enzymes nih.govuc.pt. For instance, studies have explored the potential for interaction between salbutamol and fluvoxamine, a CYP inhibitor, suggesting that co-administration could enhance salbutamol exposure in certain situations nih.govuc.pt. While sulfotransferases are the primary enzymes involved in salbutamol metabolism, the involvement of CYP P450 enzymes highlights the potential for pharmacokinetic interactions with co-administered agents that affect these enzymatic pathways mdpi.comnih.govresearchgate.net.

Comparative Effectiveness and Efficacy Studies

Comparative Efficacy with Other β2-Adrenergic Agonists

Salbutamol's efficacy has been benchmarked against other β2-adrenergic agonists, such as the non-selective isoproterenol (B85558) and the selective isoetharine (B1672230).

In comparison to isoproterenol , a non-selective β-agonist, salbutamol (B1663637) has demonstrated a more pronounced effect on the respiratory tract by relaxing bronchial smooth muscle, while exhibiting fewer cardiovascular side effects at comparable doses. drugbank.com While both are effective bronchodilators, isoproterenol tends to cause a greater increase in pulse rate and more significant changes in blood pressure. researchgate.net Studies have shown that isoproterenol is approximately five times more potent than salbutamol in bronchodilator action but about ten times more potent in increasing heart rate when administered intravenously. nih.gov In contrast, a study on hospitalized pediatric patients with severe acute asthma exacerbation found that low-dose l-isoproterenol had a more rapid effect and fewer adverse events compared to salbutamol. nih.gov

When compared with isoetharine , another selective β2-agonist, salbutamol has been found to be more effective. mdpi.com In a study involving dogs with methacholine-induced bronchospasm, salbutamol relieved the condition more rapidly than isoetharine. nih.gov Research in anesthetized dogs indicated that salbutamol and isoetharine were less active than orciprenaline in increasing heart rate but more active in increasing femoral blood flow, suggesting a greater effect on β2 than on β1-adrenoceptors. nih.gov

Therapeutic Comparisons with Alternative Pharmacological Classes in Respiratory Conditions

The therapeutic utility of salbutamol has also been evaluated in comparison to other classes of drugs used in respiratory conditions.

Anticholinergic Agents (e.g., Ipratropium)

In patients with asthma, salbutamol has been shown to be significantly more effective in relieving airway obstruction than the anticholinergic agent ipratropium (B1672105) bromide. nih.govbmj.com However, for individuals with chronic bronchitis, there is no significant difference in efficacy between the two drugs. nih.govbmj.com

Studies on the combined use of salbutamol and ipratropium bromide have yielded mixed results. Some research indicates that the combination produces a slightly greater and longer response than either drug alone, though this difference was not always statistically significant. nih.gov Conversely, other studies in patients with acute severe asthma have found that the combination of ipratropium bromide and salbutamol provides greater bronchodilation than salbutamol monotherapy. nih.gov For instance, one study reported a significantly greater percentage increase in peak expiratory flow rate at 30 and 60 minutes with the combination therapy. nih.gov In healthy volunteers, ipratropium was found to potentially alter the autonomic control of heart rate during mild sympathetic stimulation, an effect not observed with salbutamol. oup.com

Leukotriene Receptor Antagonists (e.g., Montelukast)

Comparisons between salbutamol and the leukotriene receptor antagonist montelukast (B128269) have been conducted, particularly in the context of exercise-induced asthma (EIA). One study in children with mild to moderate asthma found that both oral montelukast and inhaled salbutamol were effective in preventing EIA, with no statistically significant difference between the two treatments. minervamedica.it

From a mechanistic standpoint, research has shown that montelukast, but not salbutamol, can inhibit leukotriene D4 (LTD4)-induced eosinophil adhesion and superoxide (B77818) anion generation. nih.gov This suggests that while both drugs are effective bronchodilators, they have different effects on the inflammatory processes underlying asthma. nih.gov Generally, inhaled corticosteroids are considered first-line controller therapy for persistent asthma, with leukotriene receptor antagonists like montelukast often used as an add-on or alternative therapy. illinois.gov

Hypertonic Saline in Acute Bronchiolitis

In the treatment of acute bronchiolitis in children, the efficacy of salbutamol has been compared with nebulized hypertonic saline. Some studies have found that nebulized 3% hypertonic saline is as effective as salbutamol and normal saline nebulization. nih.gov One randomized controlled trial concluded that there were no significant differences in clinical severity scores, duration of hospital stay, or oxygen therapy duration between the groups. nih.gov

However, other research suggests that nebulized 3% hypertonic saline may be more effective than salbutamol with normal saline in reducing clinical severity scores and shortening hospital stays. ijpediatrics.com Another study found that while both salbutamol and epinephrine (B1671497) were more effective than hypertonic saline in shortening hospital stays, there was a significant improvement in oxygen saturation at 48 hours with salbutamol and epinephrine compared to saline. brieflands.com A study comparing 3% and 7% hypertonic saline with salbutamol to 0.9% saline with salbutamol found no significant difference in the length of hospital stay among the groups for infants with moderate to severe bronchiolitis. nih.gov A double-blind randomized controlled trial also found no difference in clinical severity scores or duration of hospital stay between nebulized 3% hypertonic saline with salbutamol and 0.9% saline with salbutamol. researchgate.net

Device-Specific Efficacy in Inhalation Delivery Systems

The efficacy of inhaled salbutamol is also influenced by the delivery device used. The most common devices are pressurized metered-dose inhalers (pMDIs), dry powder inhalers (DPIs), and nebulizers.

Studies comparing salbutamol delivery via a pMDI with a spacer versus a nebulizer have generally found no significant difference in clinical outcomes for patients with acute asthma, including both adults and children. cloudfront.netijpediatrics.comkne-publishing.com A Cochrane review concluded that there was no difference in hospital admission rates or length of stay in the emergency department for adults. cloudfront.net For children with acute asthma, using a pMDI with a spacer is considered at least as effective as a nebulizer. cloudfront.net A retrospective study found no significant difference in the length of hospital stay for children with bronchospasm treated with either a nebulizer or an MDI with a spacer, although the MDI group had lower treatment costs. upm.edu.my

When comparing different types of inhalers, one study found that a new metered-dose dry powder inhaler (Taifun) produced greater bronchodilation than a Turbuhaler DPI and a conventional pMDI with a spacer. researchgate.net Another study found that the efficacy of salbutamol is comparable when administered via a Turbuhaler or a pMDI at equivalent microgram doses. atsjournals.org

The use of add-on devices with MDIs can also impact drug delivery. Antistatic add-on devices have been shown to deliver significantly more aerosol than non-antistatic devices. ersnet.org Washing non-antistatic devices with a light detergent can improve their delivery efficiency. ersnet.org

Interactive Data Table: Comparative Efficacy of Salbutamol Delivery Devices This table summarizes findings from various studies comparing different inhalation devices for salbutamol delivery. Outcomes such as Peak Expiratory Flow Rate (PEFR) and Forced Expiratory Volume in 1 second (FEV1) are common measures of efficacy.

Study ComparisonPatient PopulationKey FindingsReference
pMDI with Spacer vs. Nebulizer Children with mild/moderate asthma exacerbationBoth methods showed significant improvement in all variables. The percentage increase in predicted PEFR was similar (26% for MDI, 27% for nebulizer) with no statistically significant difference. ijpediatrics.com
pMDI with Spacer vs. Nebulizer Children with acute asthma attackBoth treatment groups showed statistically noticeable improvement in clinical scores. Salbutamol via MDI/spacer was as effective as nebulization. kne-publishing.com
pMDI with Spacer vs. Nebulizer Children hospitalized with bronchospasmNo significant difference in length of stay. MDI group had lower treatment costs. upm.edu.my
Taifun DPI vs. Turbuhaler DPI vs. pMDI+Spacer Adults with stable asthmaTaifun produced greater bronchodilation, especially at lower doses. Estimated relative dose potency of Taifun was ~1.9-fold vs. Turbuhaler and ~2.8-fold vs. pMDI+S. researchgate.net
Turbuhaler vs. pMDI Adult asthmatic patientsSimilar dose-related increases in FEV1 were observed for both devices at microgram equivalent doses. atsjournals.org

Pressurized Metered-Dose Inhalers (pMDIs)

Pressurized Metered-Dose Inhalers (pMDIs) are a long-standing and widely used method for delivering Salbutamol. Their effectiveness is often compared to other devices.

Systematic reviews have indicated that there are no significant clinical differences in outcomes when comparing pMDIs with other devices like Dry Powder Inhalers (DPIs) or breath-actuated inhalers for delivering corticosteroids and beta-agonists in asthma and COPD management. consensus.app When used correctly, pMDIs are considered as effective as other, often more expensive, inhaler devices. consensus.app For stable asthma, standard pMDIs are found to be as effective as DPIs. elsevier.es

In the context of acute asthma exacerbations, particularly in children, Salbutamol administered via a pMDI with a spacer has been shown to be as effective as a nebulizer. kne-publishing.comekb.eg Studies have found no significant difference in clinical outcomes between these two methods for treating acute wheezing in young children. consensus.app Furthermore, one study noted that using a pMDI with a spacer led to greater improvements in peak-flow rates and a shorter time spent in the emergency department compared to nebulizer use. aafp.org However, another retrospective study suggested that for bronchodilator responsiveness testing in patients under 65 with severe spirometric abnormalities, nebulization resulted in a greater improvement in FEV₁ (Forced Expiratory Volume in 1 second) compared to a pMDI with a spacer. nih.gov

Breath-Actuated Metered-Dose Inhalers (BAIs)

Breath-Actuated Inhalers (BAIs) were designed to overcome the coordination difficulties some patients experience with traditional pMDIs. tandfonline.com

Studies have shown that BAIs can be used more successfully by elderly patients compared to conventional MDIs. nih.gov Objective assessments revealed that BAIs were used successfully more often than MDIs (64% vs 36%). nih.gov From a clinical and economic perspective, patients using BAIs for short-acting beta-agonists may experience benefits. tandfonline.com One observational study found that Salbutamol consumption in a cohort of patients using BAIs was 42% of that in the pMDI cohort over a 12-month period, suggesting enhanced efficiency and reduced wastage in real-world practice. tandfonline.com Another study found that using a BAI was associated with a 25% reduction in the use of short-acting beta-agonists compared to traditional pMDIs. respiratory-therapy.com In a study comparing albuterol (Salbutamol) delivery via MDI versus a breath-actuated nebulizer (BAN) for mild to moderate asthma in children, the MDI was found to be non-inferior to the BAN. rampasthma.orgnih.gov

Dry Powder Inhalers (DPIs)

Dry Powder Inhalers (DPIs) are an alternative to pMDIs, delivering the medication in a powder form upon inhalation. ersnet.orgnih.gov The efficacy of DPIs is often compared to that of pMDIs.

A study comparing a Salbutamol DPI (Clickhaler®) with a conventional Salbutamol pMDI found them to be therapeutically equivalent, with the DPI having a relative potency of 1.29 compared to the pMDI. ersnet.orgnih.govresearchgate.net Another study comparing a new metered-dose powder inhaler (Taifun) with a Turbuhaler (DPI) and a pMDI with a spacer found that the Taifun produced greater bronchodilation. researchgate.net The estimated relative dose potency of the Taifun was approximately 1.9 times that of the Turbuhaler and 2.8 times that of the pMDI with a spacer. researchgate.net

In patients with COPD, a study showed no significant difference in the improvement of FEV1, FVC (Forced Vital Capacity), and PEF (Peak Expiratory Flow) between MDI and Rotahaler (a DPI) groups. nepjol.info However, the study did find that the DPI was preferred by more patients and was perceived as easier to handle. nepjol.info Systematic reviews have generally found no demonstrable difference in the clinical bronchodilator effect of short-acting beta-agonists delivered by standard pMDIs compared to various DPIs. nih.gov

Nebulizers

Nebulizers convert liquid medication into a mist for inhalation and are frequently used in hospital and acute care settings. aafp.orgyork.ac.uk

Conversely, for bronchodilator responsiveness testing, one study found that nebulization led to a significantly higher positive response rate compared to an MDI with a spacer. nih.gov In exacerbations of COPD, a systematic review found a greater improvement in FEV₁ with nebulizers compared to pMDIs with spacers, though the evidence was limited. nih.gov Despite their widespread use, some research suggests that technique errors are less frequent with nebulizers compared to pMDIs and DPIs. dovepress.com

Interactive Data Table: Comparative Efficacy of Salbutamol Delivery Devices

ComparisonPopulationKey FindingReference
pMDI vs. Nebulizer Children with moderate asthma exacerbationMDI-S group had a lower hospitalization rate (20% vs 57.5%). apjai-journal.orgresearchgate.net
pMDI vs. Nebulizer Adults with acute asthmapMDI with spacer showed greater improvement in peak-flow rates. aafp.org
pMDI vs. Nebulizer Bronchodilator responsiveness testing (<65 years)Nebulizer group had a higher increase in ΔFEV₁%pred (3.85% vs 3.02%). nih.gov
BAI vs. pMDI Patients with mild intermittent asthmaSalbutamol use in BAI cohort was 42% of that in the pMDI cohort. tandfonline.com
BAI vs. pMDI Elderly subjectsBAI used successfully more often than MDI (64% vs 36%). nih.gov
DPI vs. pMDI Adult asthma patientsTherapeutic equivalence demonstrated; relative potency of DPI:pMDI was 1.29. ersnet.orgnih.gov
DPI vs. pMDI COPD patientsNo significant difference in improvement of FEV1, FVC, or PEF. nepjol.info

Health Economic Evaluations: Cost-Effectiveness Analyses of Delivery Modalities

Health economic evaluations consistently show that the choice of delivery device for Salbutamol has significant financial implications for healthcare systems.

Cost-effectiveness analyses generally favor pMDIs as a first-line treatment, assuming clinical equivalence with other devices. nih.gov One analysis concluded that if devices are clinically equivalent, pMDIs are the most cost-effective option for asthma treatment. nih.gov

In the comparison between pMDIs and BAIs, an observational study found that while BAIs were associated with significantly lower Salbutamol consumption, the higher unit price of the BAI meant it would require a 27.5% price reduction to be as cost-effective as the pMDI at the primary care level. tandfonline.com

An analysis comparing DPIs and MDIs for newly diagnosed asthma patients found that while the efficacy was slightly higher in the MDI group, the cost was similar for both, with the average cost-effectiveness ratio being less for MDIs, though not statistically significant. core.ac.uk

Interactive Data Table: Cost-Effectiveness of Salbutamol Delivery Modalities

ComparisonSettingKey Economic FindingReference
MDI with Spacer vs. Nebulizer Pediatric Emergency DepartmentMDI-s associated with savings of $180 per patient visit. cambridge.orgcaep.canih.gov
MDI with Spacer vs. Nebulizer Pediatric Emergency Department (Middle-Income Country)MDI-s was cost-saving, with an ICER of -20.07 USD per hospitalization averted. apjai-journal.org
MDI with Spacer vs. Nebulizer Hospitalized ChildrenMDI treatment was 15% more cost-effective than nebulizer (average cost difference of RM 1,787.00 per patient). upm.edu.my
MDI vs. Nebulizer Hospitalized Patients (Canada)Self-administered MDI was the least expensive therapy (2.62 for 2.5 mg). nih.gov
BAI vs. pMDI Primary Care (UK)BAI would require a 27.5% unit price reduction to achieve cost neutrality with pMDI. tandfonline.com
DPI vs. MDI Rural Secondary Care (Asthma)Average cost-effectiveness ratio for MDI was less than for DPI (not statistically significant). core.ac.uk

Investigational Research on Adverse Pharmacological Effects

Mechanisms of Cardiovascular Adverse Events (e.g., Tachycardia, Arrhythmias)

The cardiovascular side effects of salbutamol (B1663637), primarily tachycardia and arrhythmias, stem from its action on adrenergic receptors. Although salbutamol is selective for β2-adrenergic receptors, this selectivity is not absolute. drugbank.com At higher concentrations, it can stimulate β1-adrenergic receptors, which are predominant in the heart. drugbank.comgavinpublishers.com

Tachycardia: Stimulation of cardiac β1-receptors leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. wikipedia.orgnih.gov This direct cardiac stimulation is a primary cause of tachycardia. mdpi.comnih.gov Additionally, salbutamol's activation of β2-receptors in the peripheral vasculature causes vasodilation, which can lead to a drop in blood pressure. This may trigger a baroreflex-mediated increase in heart rate to maintain cardiovascular homeostasis. drugbank.comphysiology.org Studies have shown that both inhaled and oral salbutamol can significantly raise heart rates. mdpi.com

Arrhythmias: The risk of arrhythmias, such as atrial fibrillation and ventricular tachycardia, is heightened by several factors. nih.govresearchgate.net The direct stimulation of β1- and β2-receptors in the heart can increase cardiac excitability. drugbank.comtermedia.pl Furthermore, salbutamol can induce the release of norepinephrine (B1679862) from cardiac sympathetic nerves, further promoting a pro-arrhythmogenic environment. ahajournals.org This effect, combined with metabolic disturbances like hypokalemia, significantly increases the risk of cardiac dysrhythmias, particularly in patients with pre-existing cardiovascular conditions or hypoxemia. mdpi.comnih.gov

Table 1: Mechanisms of Salbutamol-Induced Cardiovascular Events
Adverse EventPrimary MechanismContributing FactorsKey Receptors Involved
Tachycardia Direct stimulation of cardiac β1-receptors, leading to increased heart rate and contractility. wikipedia.orgnih.govReflex tachycardia secondary to β2-mediated peripheral vasodilation. drugbank.comphysiology.orgβ1-Adrenergic, β2-Adrenergic
Arrhythmias Increased cardiac muscle excitability and delayed repolarization. researchgate.netnih.govSalbutamol-induced hypokalemia; increased norepinephrine release from cardiac nerves. nih.govahajournals.orgβ1-Adrenergic, β2-Adrenergic

Molecular Basis of Metabolic Disturbances (e.g., Hypokalemia, Hyperglycemia)

Salbutamol's activation of β2-adrenergic receptors extends to various metabolic pathways, leading to significant, albeit often transient, disturbances in electrolyte and glucose homeostasis.

Hypokalemia: The primary mechanism for salbutamol-induced hypokalemia is the stimulation of the Na+/K+-ATPase pump in skeletal muscle cells. nih.govdroracle.ai Activation of β2-receptors triggers this pump, leading to an increased influx of potassium from the extracellular fluid into the cells. droracle.aiaups.org.au This intracellular shift results in a decrease in serum potassium concentration. drugbank.comresearchgate.net A meta-analysis confirmed that a single dose of a β2-agonist can reduce serum potassium by an average of 0.36 mmol/L. researchgate.netdroracle.ai This effect is dose-dependent and can be significant enough to cause electrocardiographic changes. nih.govccsenet.org

Hyperglycemia: Salbutamol can elevate blood glucose levels through several mechanisms. researchgate.net Its action on β2-receptors in the liver stimulates both glycogenolysis (the breakdown of glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). researchgate.netersnet.orgphysiology.org This leads to an increased release of glucose into the bloodstream. physiology.org The process is mediated by an increase in the intracellular second messenger, cyclic AMP (cAMP), which activates protein kinase A. drugbank.com Additionally, β2-adrenergic stimulation can increase the secretion of glucagon, further promoting hyperglycemia. ersnet.org This effect is particularly relevant for patients with diabetes. ccsenet.org

Table 2: Molecular Basis of Salbutamol-Induced Metabolic Disturbances
Metabolic DisturbanceMolecular MechanismPrimary Tissue/Organ InvolvedKey Proteins/Pathways
Hypokalemia β2-receptor stimulation activates the Na+/K+-ATPase pump, causing an intracellular shift of potassium. nih.govnih.govdroracle.aiSkeletal MuscleNa+/K+-ATPase pump
Hyperglycemia β2-receptor stimulation increases hepatic glucose production. researchgate.netersnet.orgphysiology.orgLiverGlycogenolysis, Gluconeogenesis, cAMP/PKA pathway

Etiology of Paradoxical Bronchospasm and Airway Hyperreactivity (Focus on S-isomer)

Paradoxical bronchospasm is a rare but serious adverse effect where the administration of salbutamol leads to an unexpected constriction of the airways. Research has increasingly focused on the differential effects of salbutamol's two stereoisomers. Salbutamol is a racemic mixture, composed of equal parts (R)-salbutamol and (S)-salbutamol. termedia.pltermedia.pl

(R)-Salbutamol: This enantiomer, also known as levalbuterol, is responsible for the therapeutic bronchodilatory effects. termedia.pltermedia.pl It binds effectively to the β2-adrenergic receptor, leading to smooth muscle relaxation. mdpi.com

(S)-Salbutamol: The (S)-enantiomer is largely considered inactive as a bronchodilator. termedia.pl However, emerging evidence suggests it is not merely inert but may possess pro-inflammatory and pro-contractile properties. mdpi.comtandfonline.com Studies indicate that (S)-salbutamol can increase intracellular calcium concentrations in airway smooth muscle cells, which promotes contraction. cabidigitallibrary.orgersnet.org Furthermore, it has been suggested that the S-isomer can enhance airway hyperresponsiveness and may promote the activation of inflammatory cells like eosinophils. tandfonline.comcabidigitallibrary.org Because the S-isomer is metabolized more slowly than the R-isomer, it can accumulate in the airways with regular use of racemic salbutamol, potentially exacerbating underlying airway inflammation and contributing to paradoxical bronchospasm. tandfonline.comwikipedia.org

Table 3: Comparative Effects of Salbutamol Enantiomers
Property(R)-Salbutamol (Levalbuterol)(S)-Salbutamol
β2-Receptor Activity Agonist (Therapeutic Effect). termedia.plInactive or very weak activity. termedia.pl
Effect on Airway Smooth Muscle Relaxation (Bronchodilation). mdpi.comMay promote contraction by increasing intracellular calcium. cabidigitallibrary.orgersnet.org
Effect on Inflammation Anti-inflammatory effects. atsjournals.orgPro-inflammatory effects; may increase airway hyperreactivity. mdpi.comtandfonline.com
Metabolism Metabolized and cleared faster.Metabolized slower, leading to potential accumulation. wikipedia.org

Phenomenon of Tachyphylaxis and Development of Therapeutic Tolerance

Tachyphylaxis, the rapid development of tolerance to a drug, is a recognized phenomenon with repeated or prolonged use of β2-agonists like salbutamol. atsjournals.orgwikipedia.org This reduced responsiveness can diminish the drug's protective effects. atsjournals.org The underlying mechanisms occur at the level of the β2-adrenergic receptor and its signaling pathways.

The process of desensitization involves several key steps:

Receptor Uncoupling: With persistent agonist stimulation, the β2-receptor becomes phosphorylated by G protein-coupled receptor kinases (GRKs). atsjournals.orgmdpi.com This phosphorylation facilitates the binding of a protein called β-arrestin. The binding of β-arrestin physically blocks the receptor from interacting with its signaling partner, the Gs protein, thereby "uncoupling" it from downstream adenylyl cyclase activation and cAMP production. atsjournals.orgmdpi.com This is a rapid mechanism of desensitization.

Receptor Sequestration (Internalization): Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into the cell via clathrin-coated pits, a process known as sequestration. mdpi.comersnet.org This removes the receptors from the cell surface, making them unavailable to salbutamol. This process typically occurs after about 30 minutes of agonist exposure. mdpi.com

Receptor Downregulation: With chronic or long-term exposure to agonists, the internalized receptors may be targeted for degradation within lysosomes instead of being recycled back to the cell surface. atsjournals.org This results in a net decrease in the total number of β2-receptors available in the cell, a more profound and longer-lasting state of tolerance. mdpi.commedrxiv.org This downregulation can be due to both increased receptor protein degradation and decreased production of new receptors. mdpi.com

While studies show that prolonged treatment with standard inhaled doses may not always result in clinically significant loss of bronchodilatory effect, the potential for tachyphylaxis exists, particularly with overuse. nih.govresearchgate.net

Regulatory Science and Doping Control Research

Evolution of Regulatory Status and Guidelines for Therapeutic Use

Salbutamol (B1663637) has a complex history regarding its status in sport. Initially, beta-2 agonists, including salbutamol, were prohibited in sport in 1972 due to concerns about their potential as stimulants. wikipedia.org By 1986, inhaled salbutamol was permitted, although oral formulations remained prohibited. wikipedia.org

The regulatory landscape evolved further, and under the 2010 WADA prohibited list, salbutamol required a "Declaration of Use in accordance with the International Standard for Therapeutic Use Exemptions". wikipedia.org This requirement was relaxed in the 2011 list to permit inhaled salbutamol use up to a maximum of 1600 micrograms over 24 hours, in accordance with manufacturers' recommended therapeutic regimens. wikipedia.org

The WADA Prohibited List for 2017 specified that the inhaled dose should not exceed 1600 µg over 24 hours in divided doses, with no more than 800 µg over 12 hours starting from any dose. nih.govunil.ch The 2022 WADA rules further modified the dosing time intervals, allowing a maximum of 1600 µg over 24 hours in divided doses not exceeding 600 µg over 8 hours starting from any dose, while the total daily dose remained unchanged. nih.govunil.chparalympic.orgukad.org.uk

The presence of salbutamol in urine exceeding a threshold of 1000 ng/mL is presumed not to be the result of therapeutic use and is considered an Adverse Analytical Finding (AAF). nih.govnih.gov This threshold is based on the measurement of free and glucuroconjugated salbutamol. nih.gov To ensure harmonization across laboratories, WADA established a Decision Limit (DL) of 1200 ng/mL, accounting for measurement uncertainty. nih.govunil.chwada-ama.org Urinary concentrations below the DL are not considered AAFs. wada-ama.org

Certain conditions necessitate a Therapeutic Use Exemption (TUE) for salbutamol use. If the maximum permitted thresholds for inhaled salbutamol are exceeded, a TUE is required. sportintegrity.gov.auukad.org.uksportintegrity.gov.au Additionally, if an athlete is using a diuretic, which is a prohibited substance, and also uses salbutamol (even below the permitted threshold), a TUE is required for both substances. sportintegrity.gov.ausportintegrity.gov.aunada.de Oral or injected salbutamol is prohibited and requires a TUE. sportintegrity.gov.au Nebulized salbutamol administration can quickly exceed permitted limits and is considered a prohibited use requiring a TUE. nada.desportintegrity.gov.au

Analytical Challenges and Methodologies in Doping Control

Analyzing salbutamol in doping control samples presents several challenges, particularly in distinguishing between permitted inhaled therapeutic use and prohibited excessive or systemic use. outsideonline.com The WADA threshold of 1000 ng/mL in urine is intended to make this distinction. nih.govnih.gov

Conventional screening procedures for doping control, such as gas chromatography/mass spectrometry (GC/MS) and enzyme-linked immunosorbent assay (ELISA), have been used to analyze salbutamol in urine. nih.govresearchgate.net ELISA tests, which detect total salbutamol (free and conjugated), generally show higher concentrations compared to GC/MS, which primarily detects nonsulfated salbutamol. nih.govresearchgate.net Studies have shown that after oral administration, significantly higher total salbutamol concentrations are detected by ELISA compared to inhalation. nih.govresearchgate.net While higher concentrations of nonsulfated salbutamol are also detected after oral intake, there can be an overlap with concentrations after inhaled doses. nih.govresearchgate.net A cut-off concentration for nonsulfated salbutamol has been proposed to identify suspicious samples, although this can result in false negative and false positive results. nih.govresearchgate.net

Another analytical challenge relates to salbutamol being administered as a racemic mixture of two enantiomers, R-(-)-salbutamol (levosalbutamol), the active bronchodilator, and S-(+)-salbutamol. guidetopharmacology.orgnih.gov Enantioselective disposition studies have shown that after oral administration, the enantiomers are conjugated at different rates, with the active R-(-) enantiomer undergoing a higher rate of sulfation. wada-ama.org This has led to the proposal of using the ratio between S-(+) and R-(-) unchanged salbutamol in urine as a marker of oral administration. wada-ama.org The availability of enantiopure preparations of salbutamol further emphasizes the need for enantioselective assays in doping control. nih.gov

Modern analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the quantitative determination of salbutamol in doping control samples. dshs-koeln.de These methods can achieve low limits of detection and provide good precision and specificity. dshs-koeln.de Non-targeted metabolomics approaches using high and ultra-high resolution mass spectrometry (UHPLC-QTOF/MS and FT-ICR/MS) are also being explored to detect differences in metabolite levels between doped and clean athletes. plos.org

The systematic correction of urinary salbutamol concentrations based on urine specific gravity (USG) is required by WADA when USG exceeds 1.020. nih.govunil.ch This accounts for the athlete's hydration status at the time of sample collection. nih.govunil.ch

Despite these advancements, interpreting doping analysis results for salbutamol can be challenging due to factors like individual variability in absorption and disposition kinetics, which can lead to a wide range of urinary concentrations even with permitted inhaled doses. nih.govunil.ch Conversely, some individuals taking prohibited systemic salbutamol might excrete concentrations below the decision limit. nih.govunil.ch

Therapeutic Use Exemptions and Sports Physiology Research

Therapeutic Use Exemptions (TUEs) are a critical component of the anti-doping framework, allowing athletes with legitimate medical conditions to use otherwise prohibited substances. For salbutamol, a TUE is required when the permitted inhaled dosage limits are exceeded or when used in conjunction with certain other medications like diuretics. sportintegrity.gov.auukad.org.uksportintegrity.gov.aunada.de The WADA International Standard for Therapeutic Use Exemptions (ISTUE) outlines the criteria for granting a TUE, including that the drug is necessary to treat a medical condition, its therapeutic use is unlikely to produce significant performance enhancement beyond a return to normal health, and there are no reasonable permitted therapeutic alternatives. nih.gov TUE applications are evaluated by Therapeutic Use Exemption Committees (TUECs) composed of medical doctors. nih.gov

In cases where an athlete exceeds the urinary threshold of 1000 ng/mL, they may need to prove that the result was due to therapeutic use of inhaled salbutamol within the permitted dosage through a controlled excretion study. nih.gov The results of such studies can be compared to pharmacokinetic models to evaluate the athlete's claims. nih.gov

Research in sports physiology has investigated the potential ergogenic effects of salbutamol in athletes, both asthmatic and non-asthmatic. While salbutamol is primarily used for its bronchodilating effect to manage asthma and exercise-induced bronchoconstriction, its impact on performance in non-asthmatic individuals or at higher doses is a subject of ongoing research.

Some studies have suggested that high doses of inhaled beta-2 agonists might enhance muscle strength and sprint power output. tandfonline.com However, research on the effect of inhaled salbutamol on endurance performance in non-asthmatic athletes has yielded mixed results, with some studies finding no significant improvement in endurance time or metabolic parameters. nih.govbmj.com One study on non-asthmatic, non-athlete individuals found that acute supratherapeutic inhalation of salbutamol did not have an ergogenic effect on exercise performance. bmj.com Conversely, some older studies suggested potential improvements in sprint capacity or ergometer time trials after inhaled salbutamol. bmj.com

Research has also explored the effects of oral salbutamol administration, which involves significantly higher doses than inhaled use. One study indicated that short-term oral salbutamol administration might improve cycling performance during submaximal exercise, although the exact mechanisms required further investigation. physiology.org

The ongoing research in sports physiology contributes to the understanding of salbutamol's effects on athletic performance, which in turn informs the evolution of anti-doping regulations and TUE criteria. The goal is to balance the need to protect the health of athletes and permit the use of necessary medications with the imperative of maintaining a level playing field.

Future Research Directions and Therapeutic Innovations

Application of Population Pharmacokinetic (PopPK) and Physiologically Based Pharmacokinetic (PBPK) Modeling for Personalized Therapeutics

Population pharmacokinetic (PopPK) and physiologically based pharmacokinetic (PBPK) modeling are valuable tools being employed to understand the variability in salbutamol's behavior within the body and to personalize therapeutic regimens. mdpi.comresearchgate.netresearchgate.netnih.govsimulations-plus.com These modeling approaches aim to identify how patient-specific characteristics, such as age, weight, gender, body surface area (BSA), race, and health status, influence the absorption, distribution, metabolism, and elimination (ADME) of salbutamol (B1663637). mdpi.comresearchgate.netresearchgate.netnih.govsimulations-plus.com

PopPK studies utilize data from a group of individuals to build models that describe the typical pharmacokinetic profile of a drug in a population and quantify the variability around this typical profile. mdpi.comresearchgate.net PBPK models, on the other hand, mechanistically simulate drug disposition based on physiological and anatomical parameters. mdpi.comresearchgate.net Integrating PopPK and PBPK modeling offers a comprehensive framework to better understand pharmacokinetic variability and support the selection of optimal formulations and dosages for individual patients. mdpi.comresearchgate.net

Studies using these models have investigated the pharmacokinetics of different salbutamol formulations, including oral and inhaled administration. mdpi.comresearchgate.netresearchgate.net For instance, a PopPK model for oral salbutamol using data from virtual patients identified relationships between covariates like gender and clearance (Cl) and mean transit time (Mtt), and the effects of weight and BSA on the volume of distribution of the central compartment (V1) and Cl. mdpi.comresearchgate.net Health status also showed a significant impact on Cl. mdpi.comresearchgate.net Another study focusing on intravenous salbutamol in children with status asthmaticus found weight to be a significant covariate for clearance and volume of distribution. eur.nl These findings highlight the importance of considering individual characteristics when determining salbutamol therapy to optimize outcomes and potentially minimize risks. mdpi.comresearchgate.netresearchgate.net

The use of virtual patient populations derived from PBPK models can address challenges in traditional clinical trials such as data scarcity and heterogeneity. mdpi.comsimulations-plus.com By simulating diverse patient profiles, researchers can gain insights into how various factors influence salbutamol pharmacokinetics. mdpi.comsimulations-plus.com

Here is a summary of some covariates identified in PopPK/PBPK modeling studies influencing salbutamol pharmacokinetics:

CovariateInfluence on PK Parameters (Examples)Source
AgeClearance (Cl), Intercompartmental Clearance (Q) simulations-plus.com, may influence oral treatment benefit in children mdpi.comresearchgate.net mdpi.comresearchgate.netsimulations-plus.com
WeightVolume of distribution (V1, V2), Clearance (Cl) mdpi.comresearchgate.netsimulations-plus.comeur.nl mdpi.comresearchgate.netsimulations-plus.comeur.nl
GenderMean transit time (Mtt), Clearance (Cl), absorption rate (ka) mdpi.comresearchgate.netsimulations-plus.com mdpi.comresearchgate.netsimulations-plus.com
Body Surface Area (BSA)Volume of distribution (V1), Clearance (Cl) mdpi.comresearchgate.net mdpi.comresearchgate.net
RaceClearance (Cl) simulations-plus.com simulations-plus.com
Health StatusClearance (Cl) mdpi.comresearchgate.net mdpi.comresearchgate.net

Exploration of Novel Therapeutic Applications Beyond Bronchodilation (e.g., Hyperkalemia, Myasthenia Gravis)

While primarily known for its bronchodilatory effects, salbutamol has shown potential therapeutic utility in conditions beyond respiratory disorders. Its mechanism of action, particularly the stimulation of beta-2 adrenergic receptors, underlies these additional applications.

One such application is in the treatment of hyperkalemia, a condition characterized by elevated potassium levels in the blood. Salbutamol can lower serum potassium by stimulating the Na-K ATPase pump, which promotes the uptake of potassium into intracellular compartments, particularly skeletal muscle cells. nih.govrevistaemergencias.orglitfl.comacep.orgdroracle.ai This effect is independent of insulin (B600854) or kidney excretion. nih.gov Studies have shown that both intravenous and nebulized salbutamol can induce hypokalemia. nih.govlitfl.comacep.org The reduction in serum potassium concentration is dose-dependent. droracle.ai While effective, this effect is transient, emphasizing the need for concomitant treatments for hyperkalemia. revistaemergencias.orgdroracle.ai

Salbutamol has also been investigated for its potential in treating certain forms of myasthenia gravis (MG), particularly congenital myasthenic syndromes (CMS) associated with DOK7 mutations. myaware.orgnih.govinstitut-myologie.org Beta-2 agonists have been shown to enhance neuromuscular transmission in animal models of MG. researchgate.net Studies in patients with DOK7-associated CMS have indicated that oral salbutamol treatment can lead to functional improvements, measured by scores like the Quantitative Myasthenia Gravis (QMG) score and Myasthenia Gravis Activities of Daily Living (MG-ADL) score, as well as the 6-minute walk test. nih.govinstitut-myologie.org While some patients with MuSK-MG have also shown symptomatic improvement with oral salbutamol, larger studies are needed to fully determine its tolerability and efficacy in this population. researchgate.net It is important to note that salbutamol is not a standard treatment for myasthenia gravis, and typical management involves other classes of medications. droracle.ai

Beyond these, salbutamol has demonstrated other effects, including increasing skeletal muscle strength in healthy men and exhibiting anti-inflammatory properties in models of collagen-induced arthritis, suggesting potential in conditions involving muscle wasting or inflammation. consensus.app

Development of Advanced Drug Delivery Systems with Enhanced Efficacy and Reduced Systemic Exposure

Advancements in drug delivery systems aim to optimize the therapeutic benefits of salbutamol while minimizing systemic exposure and potential side effects. For inhaled salbutamol, which is the predominant route for respiratory conditions, efficient delivery to the airways is crucial. researchgate.netresearchgate.netmdpi.com

Novel delivery systems, such as nanoparticle-based formulations, are being explored to improve the distribution and deposition of salbutamol in the lungs. mdpi.com Nanoparticle-based inhaled therapies hold promise for enhancing respiratory medicine. mdpi.com Studies have shown that liposome (B1194612) aerosol particles can achieve efficient distribution throughout the respiratory tract and sustain delivery for extended periods compared to traditional salbutamol sulfate (B86663) formulations. mdpi.com This suggests the potential for improved and prolonged bronchodilation control with better deposition in the airways and reduced retention in the oropharynx. mdpi.com

Research also investigates the impact of different delivery devices and interfaces on salbutamol delivery. Studies evaluating inhaled salbutamol delivery within high-flow therapy systems using various interfaces (nasal cannula, mouthpiece, valved facemask) have shown differences in the amount of drug delivered, although lung function improvements were similar across interfaces. ersnet.org The type of propellant used in pressurized metered dose inhalers (pMDIs) can also influence delivery performance. d-nb.info

The development of advanced delivery systems seeks to overcome challenges such as achieving consistent and reproducible airway delivery and optimizing the amount of drug reaching the target site, ultimately aiming for enhanced efficacy and a reduced incidence of systemic side effects. mdpi.com

Investigation of Genomic and Proteomic Influences on Individual Salbutamol Response

Interindividual variability in response to salbutamol is influenced by a combination of factors, including genetic makeup. researchgate.netsimulations-plus.comajol.infonih.gov Pharmacogenomic studies focus on identifying genetic variations that contribute to differences in drug response. mdpi.comnih.govmdpi.com

The beta-2 adrenergic receptor gene (ADRB2), which encodes the primary target of salbutamol, is the most extensively studied gene in the context of bronchodilator response pharmacogenetics. mdpi.comnih.gov Several single nucleotide polymorphisms (SNPs) within the ADRB2 gene have been investigated for their association with salbutamol efficacy. ajol.infomdpi.comnih.govpharmgkb.org Notably, variants at codon 16 (Arg16Gly, rs1042713) and codon 27 (Gln27Glu) have been linked to variations in bronchodilator response, although findings can be controversial across studies. ajol.infomdpi.compharmgkb.orgbio-conferences.org Some studies suggest that the Arg16 variant is associated with a faster or increased response, while others indicate that regular use of salbutamol in individuals with the Arg16 variant may correlate with a decline in response and increased exacerbations. ajol.infopharmgkb.orgfrontiersin.org The Glu27 amino acid in combination with Arg16 has also been suggested to result in a greater response rate in some studies. pharmgkb.org

Other genes beyond ADRB2 are also being investigated for their potential influence on salbutamol response. These include genes involved in inflammatory pathways (IL6, IL6R), smooth muscle relaxation (CRHR2), and other relevant biological processes (ARG1, DUSP1, COL22A1). pharmgkb.orgpharmgkb.orgpharmgkb.org For example, variants in DUSP1 and COL22A1 have been associated with differences in bronchodilator response to salbutamol in asthmatic patients. pharmgkb.orgpharmgkb.org

Pharmacogenomic research in this area aims to identify genetic markers that can predict an individual's response to salbutamol, potentially guiding personalized treatment decisions to optimize efficacy and minimize adverse effects. nih.govmdpi.com Future research integrating multi-omics approaches, including proteomics, alongside pharmacogenomics is expected to provide a more comprehensive understanding of the factors influencing salbutamol response. nih.gov

Here is a table summarizing some genetic variants studied in relation to salbutamol response:

GeneVariant (SNP)Potential Association with Salbutamol Response (Note: Findings can vary)PubChem CID (Gene)
ADRB2Arg16Gly (rs1042713)Faster/increased response; potential decline with regular use ajol.infomdpi.compharmgkb.orgfrontiersin.org10111
ADRB2Gln27GluMay influence response, particularly in combination with Arg16 pharmgkb.orgbio-conferences.org10111
DUSP1rs881152Associated with poorer or better response depending on genotype pharmgkb.org5632
COL22A1rs6988229Associated with increased bronchodilator response depending on genotype pharmgkb.org29025

Long-Term Efficacy and Safety Research Methodologies in Diverse Patient Cohorts

Research into the long-term efficacy and safety of salbutamol requires robust methodologies, particularly when evaluating its use in diverse patient populations. While salbutamol has a long history of use as a reliever medication for asthma, understanding its long-term impact, especially with regular or high-dose use and in various patient subgroups, remains an area of ongoing investigation.

Methodologies employed in long-term efficacy and safety research include prospective observational studies, retrospective analyses of real-world data, and randomized controlled trials. mdpi.com Studies in diverse patient cohorts, including children, adults, and individuals with comorbidities, are essential to capture the full spectrum of responses and potential long-term effects. mdpi.comresearchgate.netresearchgate.netnih.govsimulations-plus.comeur.nl

Real-world evidence (RWE) studies, utilizing data from electronic health records, claims databases, and patient registries, are increasingly valuable for assessing the long-term outcomes of salbutamol use in routine clinical practice across diverse populations. mdpi.com These studies can complement traditional clinical trials by providing insights into the effectiveness and safety of salbutamol in broader and more representative patient groups.

Specific research methodologies may involve assessing long-term lung function trajectories, frequency of exacerbations, quality of life measures, and the incidence of potential long-term adverse effects. Evaluating these outcomes in diverse cohorts, considering factors such as age, ethnicity, disease severity, and concomitant medications, is crucial for a comprehensive understanding of salbutamol's long-term profile. researchgate.netsimulations-plus.comajol.infonih.gov

Research also focuses on the methodologies for evaluating the long-term impact of genetic variations on salbutamol response and the potential for pharmacogenetically guided long-term therapy. mdpi.comnih.govmdpi.com

Q & A

Q. What protocols mitigate paradoxical hyperkalemia risks during Salbutamol administration for hyperkalemia?

  • Methodological Answer: Double-blind trials with frequent potassium monitoring (1–5 min intervals) detect transient elevations. Insulin/glucose co-administration counteracts early K+ spikes. MDI-spacer devices standardize delivery, while ECG monitoring tracks arrhythmia risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.